![molecular formula C6H6BrNO B021163 (6-Bromopyridin-2-yl)methanol CAS No. 33674-96-3](/img/structure/B21163.png)
(6-Bromopyridin-2-yl)methanol
Overview
Description
“(6-Bromopyridin-2-yl)methanol” is an active pharmaceutical ingredient and a pharmaceutical adjuvant . It is slightly soluble in water .
Synthesis Analysis
It appears as a white to light yellow powder or crystal .
Molecular Structure Analysis
The molecular formula of “(6-Bromopyridin-2-yl)methanol” is C6H6BrNO . The InChI representation is InChI=1S/C6H6BrNO/c7-6-3-1-2-5(4-9)8-6/h1-3,9H,4H2
. The Canonical SMILES representation is C1=CC(=NC(=C1)Br)CO
.
Physical And Chemical Properties Analysis
“(6-Bromopyridin-2-yl)methanol” has a molecular weight of 188.02 g/mol . It is a solid at 20 degrees Celsius . The compound is slightly soluble in water .
Scientific Research Applications
Organic Synthesis
(6-Bromopyridin-2-yl)methanol: is a valuable halogenated heterocycle used in organic synthesis. Its bromine atom can undergo various substitution reactions, making it a versatile intermediate for constructing complex organic compounds. It’s particularly useful in the synthesis of pyridine derivatives, which are prevalent in many pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, (6-Bromopyridin-2-yl)methanol serves as a building block for the development of drug candidates. Its modification through various chemical reactions can lead to the discovery of new therapeutic agents. It’s often used in the synthesis of compounds with potential anti-inflammatory, analgesic, or antipyretic properties .
Materials Science
This compound finds applications in materials science due to its ability to act as a precursor for materials with specific electronic properties. It can be used to synthesize ligands for metal-organic frameworks (MOFs) that have applications in gas storage, separation, and catalysis .
Analytical Chemistry
(6-Bromopyridin-2-yl)methanol: can be used as a standard or reference compound in analytical chemistry. Its well-defined structure and properties allow for its use in method development and calibration of analytical instruments like HPLC and GC-MS .
Biochemistry
In biochemistry research, this compound can be employed to study enzyme-substrate interactions, especially when investigating enzymes that interact with pyridine moieties. It can also be used to synthesize biochemical probes or markers .
Environmental Applications
(6-Bromopyridin-2-yl)methanol: may be used in environmental science to create sensors or indicators for the detection of pollutants. Its reactivity with certain environmental toxins can lead to the development of detection and remediation technologies .
Nanotechnology
The compound’s utility extends to nanotechnology, where it can be used to synthesize pyridine-based nanomaterials. These materials can have unique optical, electronic, or catalytic properties useful in various nanotech applications .
Agricultural Science
Lastly, in agricultural science, (6-Bromopyridin-2-yl)methanol can be a precursor for the synthesis of agrochemicals. Its derivatives may serve as pesticides, herbicides, or fungicides, contributing to crop protection strategies .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(6-bromopyridin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-6-3-1-2-5(4-9)8-6/h1-3,9H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDGKNRSCDEWBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393238 | |
Record name | (6-Bromopyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Bromopyridin-2-yl)methanol | |
CAS RN |
33674-96-3 | |
Record name | (6-Bromopyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6-bromopyridin-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (6-bromopyridin-2-yl)methanol interact with T. cruzi Histidyl-tRNA synthetase?
A: The research paper focuses on elucidating the crystal structure of T. cruzi Histidyl-tRNA synthetase bound to (6-bromopyridin-2-yl)methanol. [] This structural information provides crucial insights into the specific interactions between the compound and the enzyme's active site. Understanding these interactions is essential for understanding the compound's potential as an inhibitor of T. cruzi Histidyl-tRNA synthetase, a promising drug target for Chagas disease.
Q2: Why is inhibiting T. cruzi Histidyl-tRNA synthetase considered a potential therapeutic strategy for Chagas disease?
A: T. cruzi Histidyl-tRNA synthetase is an enzyme essential for protein synthesis in Trypanosoma cruzi, the parasite responsible for Chagas disease. [] Inhibiting this enzyme can disrupt protein synthesis in the parasite, ultimately leading to its death. Therefore, compounds like (6-bromopyridin-2-yl)methanol that can bind to and inhibit T. cruzi Histidyl-tRNA synthetase hold promise as potential treatments for Chagas disease.
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